

# Pharmacological profile of Brivanib's active moiety BMS-540215

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## Compound of Interest

Compound Name: **Brivanib**  
Cat. No.: **B1684546**

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## Pharmacological Profile of BMS-540215: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

BMS-540215 is the active moiety of the investigational drug **Brivanib** Alaninate (BMS-582664). **Brivanib** alaninate is a prodrug designed to improve the oral bioavailability of BMS-540215.<sup>[1]</sup> In vivo, the alanine ester of **Brivanib** is hydrolyzed to form BMS-540215, a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.<sup>[2][3]</sup> This document provides a comprehensive overview of the pharmacological profile of BMS-540215, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

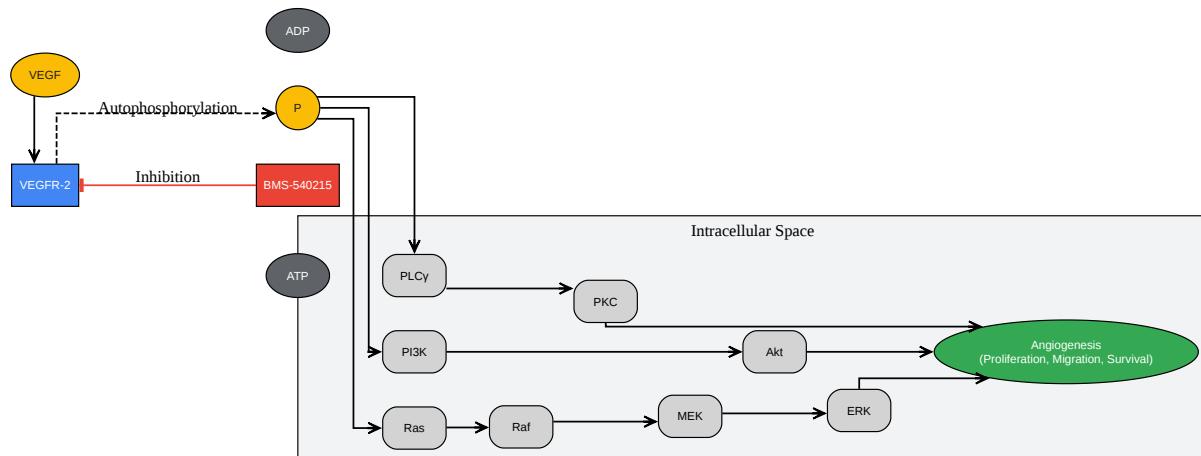
## Mechanism of Action

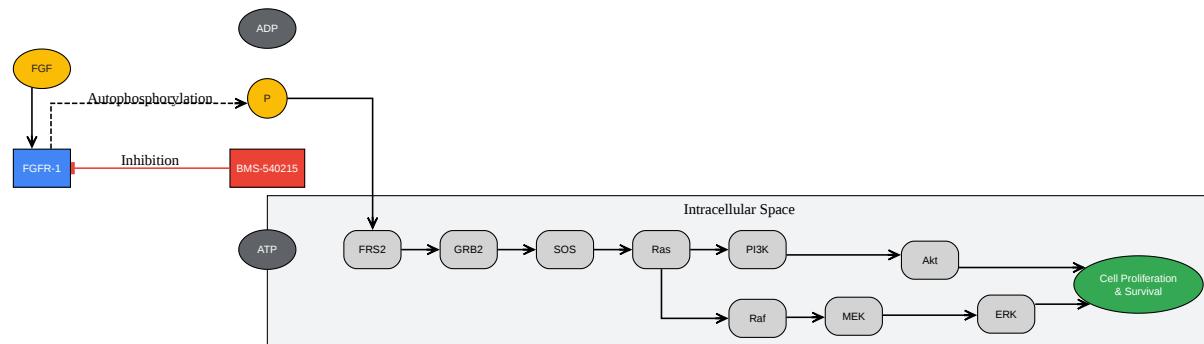
BMS-540215 functions as an ATP-competitive inhibitor, targeting the kinase domains of VEGFR and FGFR.<sup>[4][5]</sup> By binding to the ATP pocket of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling pathways.<sup>[5]</sup> These pathways are critical for tumor angiogenesis, proliferation, and survival.<sup>[6][7]</sup> The dual inhibition of both VEGFR and FGFR signaling pathways may offer a more comprehensive anti-

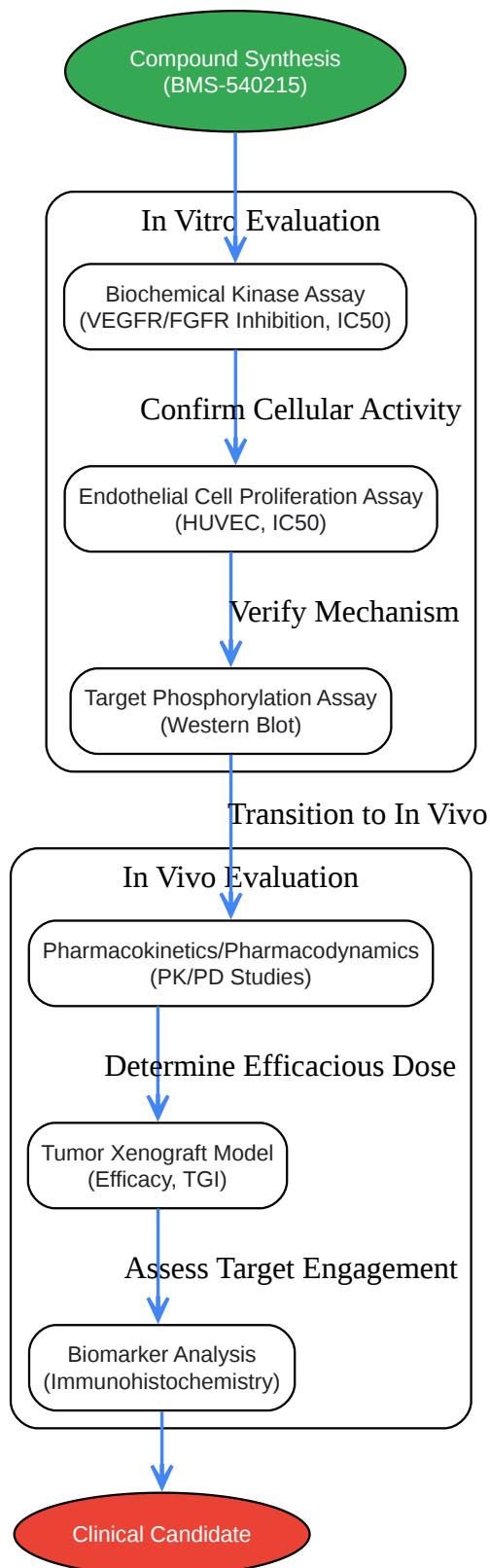
angiogenic strategy, potentially overcoming resistance mechanisms that can arise from targeting a single pathway.[8]

## Signaling Pathways and Inhibition

BMS-540215 primarily targets VEGFR-2 and FGFR-1, key drivers of angiogenesis.[7][9] The diagrams below illustrate the points of inhibition within these signaling cascades.





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## References

- 1. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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Address: 3281 E Guasti Rd  
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